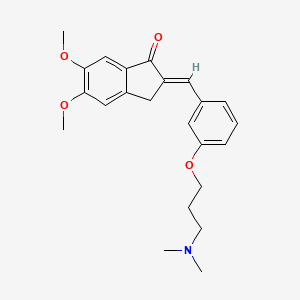
Ac-VRPR-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-Valine-Arginine-Proline-Arginine-7-amido-4-methylcoumarin (Ac-VRPR-AMC) is a fluorogenic substrate used primarily to test metacaspase activity. Metacaspases are a class of proteases found in plants, fungi, and protozoa, but not in animals. This compound is particularly useful in biochemical assays due to its ability to release a fluorescent signal upon cleavage by metacaspases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VRPR-AMC involves the stepwise assembly of the peptide sequence Acetyl-Valine-Arginine-Proline-Arginine, followed by the attachment of the 7-amido-4-methylcoumarin (AMC) moiety. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS, along with advanced purification techniques, ensure high yield and purity of the compound. The use of automated peptide synthesizers and large-scale HPLC systems are common in industrial settings .
化学反応の分析
Types of Reactions
Ac-VRPR-AMC primarily undergoes enzymatic cleavage reactions. The metacaspase enzyme recognizes the peptide sequence and cleaves the bond between the arginine residue and the AMC moiety, releasing the fluorescent AMC .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffer solution optimized for metacaspase activity. Common reagents include Tris-HCl buffer, calcium chloride, and dithiothreitol (DTT). The reaction is usually performed at a neutral to slightly alkaline pH (around 7.5) and at room temperature .
Major Products Formed
The primary product of the enzymatic cleavage of this compound is the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
科学的研究の応用
Ac-VRPR-AMC has a wide range of applications in scientific research:
Biochemistry: Used to study the activity and specificity of metacaspases in various organisms.
Cell Biology: Employed in assays to measure metacaspase activity in cell lysates and live cells.
Medicine: Investigated for its potential role in understanding diseases related to metacaspase dysfunction.
Plant Science: Utilized to study programmed cell death and stress responses in plants.
Microbiology: Applied in research on protozoan parasites, such as Trypanosoma cruzi, to understand their life cycle and pathogenicity.
作用機序
Ac-VRPR-AMC exerts its effects through enzymatic cleavage by metacaspases. The metacaspase enzyme binds to the peptide substrate and cleaves the bond between the arginine residue and the AMC moiety. This cleavage releases the fluorescent AMC, which can be detected and measured. The activity of metacaspases is crucial for various cellular processes, including programmed cell death and stress responses .
類似化合物との比較
Similar Compounds
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3, used in apoptosis studies.
Ac-YVAD-AMC: A fluorogenic substrate for caspase-1, used to study inflammation.
Ac-IETD-AMC: A fluorogenic substrate for caspase-8, involved in extrinsic apoptosis pathways.
Uniqueness
Ac-VRPR-AMC is unique due to its specificity for metacaspases, which are not found in animals. This makes it particularly valuable for studying metacaspase activity in plants, fungi, and protozoa. Its ability to release a fluorescent signal upon cleavage allows for sensitive and quantitative measurement of metacaspase activity, making it a powerful tool in various research fields .
特性
分子式 |
C34H51N11O7 |
|---|---|
分子量 |
725.8 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H51N11O7/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40)/t23-,24-,25-,28-/m0/s1 |
InChIキー |
IVRJWARYCGFVHR-MGDCHWCSSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


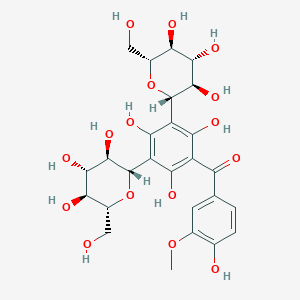
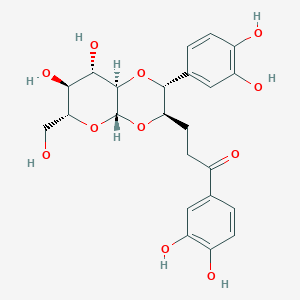
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
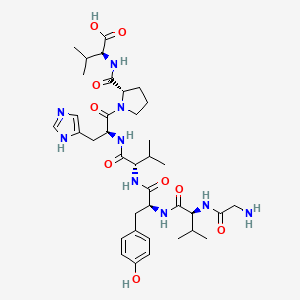
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)


![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
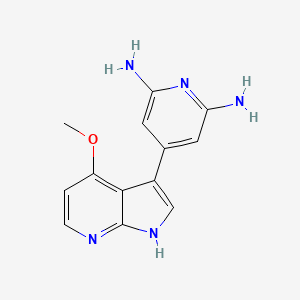
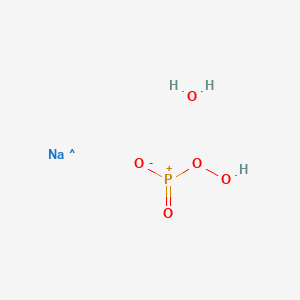
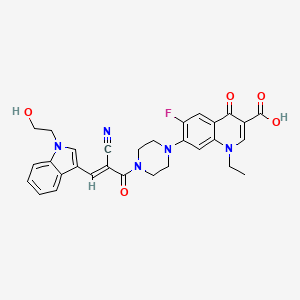
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
